molecular formula C24H29F3N6O6 B11932220 Apc 366 tfa

Apc 366 tfa

Cat. No.: B11932220
M. Wt: 554.5 g/mol
InChI Key: FFLIQFBAKJNSSS-QJHJCNPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APC 366 trifluoroacetate is a novel selective inhibitor of mast cell tryptase. It is a small molecule, first-generation peptidic inhibitor that has shown efficacy in experimental models of allergic asthma. APC 366 trifluoroacetate inhibits antigen-induced early asthmatic response, late asthmatic response, and bronchial hyperresponsiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APC 366 trifluoroacetate involves the preparation of the parent compound APC 366, followed by its conversion to the trifluoroacetate salt. The synthetic route typically includes the following steps:

    Preparation of the Parent Compound: The parent compound, APC 366, is synthesized through a series of chemical reactions involving the coupling of specific amino acids and other organic molecules.

    Conversion to Trifluoroacetate Salt: The parent compound is then reacted with trifluoroacetic acid to form the trifluoroacetate salt. .

Industrial Production Methods

Industrial production of APC 366 trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in controlled environments to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

APC 366 trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of APC 366 trifluoroacetate. These derivatives may exhibit different biological activities and properties .

Scientific Research Applications

APC 366 trifluoroacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a selective inhibitor in various chemical assays to study enzyme activity and inhibition.

    Biology: Employed in biological research to investigate the role of mast cell tryptase in allergic reactions and other physiological processes.

    Medicine: Explored as a potential therapeutic agent for treating allergic diseases such as asthma, allergic rhinitis, and allergic conjunctivitis.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting mast cell tryptase .

Mechanism of Action

APC 366 trifluoroacetate exerts its effects by irreversibly inhibiting mast cell tryptase. The compound inactivates tryptase through a time-dependent and irreversible mechanism involving the slow isomerization of the hydroxynaphthyl group of APC 366, followed by nucleophilic attack of a tryptase amino acid side chain. This results in the formation of a nonhydrolyzable covalent adduct between the inhibitor and the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

APC 366 trifluoroacetate is unique due to its irreversible inhibition of mast cell tryptase and its efficacy in experimental models of allergic asthma. Its trifluoroacetate form enhances its stability and solubility, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C24H29F3N6O6

Molecular Weight

554.5 g/mol

IUPAC Name

(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C22H28N6O4.C2HF3O2/c23-19(30)17-8-4-12-28(17)21(32)16(7-3-11-26-22(24)25)27-20(31)15-10-9-13-5-1-2-6-14(13)18(15)29;3-2(4,5)1(6)7/h1-2,5-6,9-10,16-17,29H,3-4,7-8,11-12H2,(H2,23,30)(H,27,31)(H4,24,25,26);(H,6,7)/t16-,17-;/m0./s1

InChI Key

FFLIQFBAKJNSSS-QJHJCNPRSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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